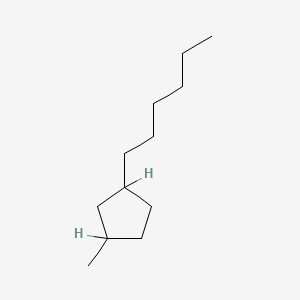

1-Hexyl-3-methylcyclopentane

Description

Properties

IUPAC Name |

1-hexyl-3-methylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-4-5-6-7-12-9-8-11(2)10-12/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRYHSGAVPPRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337689 | |

| Record name | 1-Hexyl-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61142-68-5 | |

| Record name | 1-Hexyl-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexyl 3 Methylcyclopentane

Direct Synthesis Approaches

Direct synthesis focuses on constructing the target molecule from acyclic precursors or by saturating an unsaturated cyclic analogue. These methods are often valued for their straightforward nature.

The formation of cyclopentane (B165970) rings through cyclization is a cornerstone of alicyclic chemistry. nih.gov For a molecule like 1-hexyl-3-methylcyclopentane, this would typically involve an intramolecular reaction of a suitably substituted, non-cyclic hydrocarbon chain. One conceptual approach is the dehydrocyclization of an appropriately branched long-chain alkane, such as 4-methyldecane (B1670055) or a related isomer. In industrial processes like catalytic reforming, platinum (Pt)-based catalysts are used to facilitate the dehydrocyclization of alkanes to form aromatic compounds, a process that involves the formation of cycloalkane intermediates. researchgate.net

Another direct pathway involves the cyclization of functionalized precursors. For instance, the reaction of n-octyne with isobutyl chloroformate has been noted as a potential route to yield this compound, albeit with a reported yield of 13%. lookchem.com The cyclization of alkynes can be achieved under various conditions, sometimes without transition metals, highlighting the diversity of cyclization strategies. sioc-journal.cn

A common and efficient method for producing saturated cycloalkanes is the catalytic hydrogenation of their unsaturated counterparts, such as cyclopentenes. A plausible synthetic precursor to this compound would be a hexyl-methyl-cyclopentene isomer (e.g., 1-hexyl-3-methylcyclopent-1-ene).

The saturation of the double bond is typically achieved by treating the alkene with hydrogen gas in the presence of a metal catalyst. Research has shown that alkylcyclopentenes can be effectively hydrogenated to the corresponding alkylcyclopentanes. lookchem.comkirj.ee A standard procedure involves using a nickel catalyst (approximately 10% by weight) under a high pressure of hydrogen (around 100 atmospheres) at a temperature of 100°C. lookchem.com This process is highly effective for creating the final, stable saturated cyclopentane ring.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes leverage existing ring structures, which are then modified through ring size alteration or substituent manipulation to arrive at the target compound.

Ring contraction reactions provide a powerful, albeit complex, method for synthesizing five-membered rings from more readily available six-membered rings. researchgate.net These reactions can proceed through various mechanisms, including those involving cationic, anionic, or carbenoid intermediates. researchgate.net

Well-established methods for carbocyclic ring contraction include the Favorskii rearrangement and the Wolff rearrangement. researchgate.net For example, a suitably substituted cyclohexane (B81311) derivative, such as a diazoketone, can undergo a Wolff rearrangement to contract the six-membered ring into a five-membered one. google.com Similarly, a two-carbon ring contraction has been demonstrated in the conversion of β-hydroxy cycloheptanones into functionalized acylcyclopentenes, which could serve as versatile precursors for highly substituted cyclopentanes. nih.gov While not a direct synthesis of this compound, these methods establish a clear precedent for forming the methylcyclopentane (B18539) core from larger ring systems. nih.govmonash.edursc.org

Perhaps the most versatile indirect approach is the derivatization of existing cyclopentane structures. researchgate.net This strategy allows for the stepwise construction of the target molecule from simpler, commercially available cyclopentane precursors.

A hypothetical but chemically sound route could begin with 3-methylcyclopentanone. This ketone could be subjected to a Grignard reaction with hexylmagnesium bromide. This step would introduce the hexyl group to the cyclopentane ring, forming a tertiary alcohol. The subsequent dehydration of this alcohol would yield a mixture of hexyl-methyl-cyclopentene isomers. The final step, as described previously (2.1.2), would be the catalytic hydrogenation of this alkene mixture to produce this compound. This derivatization sequence combines classic organic reactions to build the desired substitution pattern on a pre-existing ring.

Catalytic Considerations in this compound Synthesis

For the hydrogenation of an unsaturated precursor like 1-hexyl-3-methylcyclopentene, transition metals are the catalysts of choice. Nickel, particularly on a support, is a proven and effective catalyst for this saturation. lookchem.com Palladium (Pd) is also widely used for the catalytic hydrogenation of aromatic rings and alkenes. researchgate.net

In cyclization and isomerization reactions, such as those occurring during catalytic reforming, platinum (Pt) and bimetallic catalysts like Pt-Re or Pt-Zn on alumina (B75360) or zeolite supports are standard. researchgate.net These catalysts are designed to facilitate a cascade of reactions, including dehydrogenation, cyclization, and isomerization. researchgate.net For more specialized syntheses, manganese-based catalysts have been developed for the direct creation of cycloalkanes from diols and alcohols, offering an atom-economic approach using earth-abundant metals. researchgate.netacs.org Iridium-containing catalysts have also been investigated for their ability to mediate the ring-opening of methylcyclopentane, indicating their activity in transformations of cyclic aliphatic hydrocarbons. google.com

The following table summarizes the catalysts pertinent to the synthesis of alkylcyclopentanes:

| Reaction Type | Catalyst System | Precursors | Reference(s) |

| Hydrogenation | Nickel (Ni) | Alkylcyclopentenes | lookchem.com |

| Hydrogenation | Palladium on Nickel Oxide (Pd/NiO) | Aromatic Rings | researchgate.net |

| Dehydroisomerization | Platinum-Zinc on Zeolite (Pt-Zn/HY) | n-Heptane | researchgate.net |

| Cycloalkane Synthesis | Homogeneous Manganese (Mn-MACHO-iPr) | Diols and Ketones/Alcohols | researchgate.netacs.org |

| Ring Opening | Iridium (Ir) on Silica | Methylcyclopentane | google.com |

Stereochemistry and Conformational Analysis of 1 Hexyl 3 Methylcyclopentane

Isomerism of Substituted Cyclopentanes

Substituted cyclopentanes, such as 1-hexyl-3-methylcyclopentane, exhibit stereoisomerism due to the presence of substituents on the ring. This leads to the formation of isomers that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

In disubstituted cycloalkanes, the substituents can be located on the same side of the ring's plane (cis) or on opposite sides (trans). libretexts.org This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. For this compound, two such isomers exist: cis-1-hexyl-3-methylcyclopentane and trans-1-hexyl-3-methylcyclopentane.

In the cis isomer, both the hexyl and the methyl groups are on the same face of the cyclopentane (B165970) ring. In the trans isomer, they are on opposite faces. libretexts.org The relative stability of these isomers is determined by the steric interactions between the substituents and the rest of the ring. Generally, the isomer that can adopt a conformation with the bulky substituents in pseudo-equatorial positions to minimize steric strain will be more stable. In 1,3-disubstituted cyclopentanes, the cis isomer is often more stable as it can allow both substituents to occupy pseudo-equatorial positions, whereas the trans isomer forces one substituent into a less favorable pseudo-axial position.

| Isomer | Relative Orientation of Substituents | Predicted Stability |

| cis-1-Hexyl-3-methylcyclopentane | Hexyl and methyl groups on the same side of the ring | Generally more stable |

| trans-1-Hexyl-3-methylcyclopentane | Hexyl and methyl groups on opposite sides of the ring | Generally less stable |

This table is based on general principles of conformational analysis for 1,3-disubstituted cyclopentanes.

The carbon atoms to which the hexyl and methyl groups are attached (C1 and C3) are chiral centers, as they are bonded to four different groups. This gives rise to the possibility of enantiomerism.

cis-1-Hexyl-3-methylcyclopentane : The cis isomer has a plane of symmetry when the ring is considered planar, making it a meso compound and thus achiral, despite the presence of chiral centers. However, due to the puckered nature of the cyclopentane ring, the molecule can exist in chiral conformations. Rapid interconversion between these conformations at room temperature typically results in the observation of an achiral molecule on average.

trans-1-Hexyl-3-methylcyclopentane : The trans isomer does not have a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers: (1R,3S)-1-hexyl-3-methylcyclopentane and (1S,3R)-1-hexyl-3-methylcyclopentane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

| Isomer Configuration | Chirality | Number of Stereoisomers |

| cis | Achiral (meso) | 1 |

| trans | Chiral | 2 (one pair of enantiomers) |

Conformational Dynamics and Stability

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would be present in a planar structure. nih.gov This puckering is dynamic, with the ring undergoing rapid conformational changes.

Cyclopentane and its derivatives exist as an equilibrium of non-planar conformations, primarily the envelope (Cs symmetry) and twist or half-chair (C2 symmetry) forms. wikipedia.org In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane.

These conformations can interconvert through a low-energy process called pseudorotation . wikipedia.org For unsubstituted cyclopentane, the barrier to pseudorotation is very low, making the ring highly flexible. The presence of substituents, however, can create energy barriers to pseudorotation and favor certain conformations over others. acs.org

| Conformation | Symmetry | Description |

| Envelope | Cs | Four carbons in a plane, one out of the plane. |

| Twist (Half-Chair) | C2 | Three carbons in a plane, two on opposite sides. |

The hexyl and methyl substituents in this compound influence the conformational equilibrium of the cyclopentane ring. The bulky hexyl group and the smaller methyl group will preferentially occupy positions that minimize steric strain.

In the puckered conformations of cyclopentane, substituent positions can be described as either axial or equatorial -like (or pseudo-axial and pseudo-equatorial). Equatorial-like positions are generally more stable for bulky substituents as they experience less steric hindrance from neighboring atoms.

For cis-1-hexyl-3-methylcyclopentane, conformations where both the hexyl and methyl groups are in pseudo-equatorial positions will be significantly favored. For the trans isomer, one substituent must be pseudo-axial while the other is pseudo-equatorial. Given that the hexyl group is considerably bulkier than the methyl group, the most stable conformation of the trans isomer will have the hexyl group in a pseudo-equatorial position and the methyl group in a pseudo-axial position. The energy difference between having a substituent in an axial versus an equatorial position is quantified by A-values in cyclohexane (B81311) systems, with larger groups having larger A-values, indicating a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com While not directly transferable, this principle highlights the greater steric demand of the hexyl group.

Advanced Spectroscopic Characterization Techniques for 1 Hexyl 3 Methylcyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules like 1-Hexyl-3-methylcyclopentane. By providing information about the chemical environment of individual carbon and hydrogen atoms, NMR allows for the unambiguous determination of the carbon skeleton and the stereochemistry of the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides valuable insights into the carbon framework of this compound. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the differentiation of the various carbon atoms within the molecule. Due to the presence of a hexyl group and a methyl group on the cyclopentane (B165970) ring, the molecule is asymmetric, leading to distinct signals for each of the 12 carbon atoms.

The predicted ¹³C NMR chemical shifts for this compound are influenced by the substitution pattern on the cyclopentane ring. The presence of both cis and trans isomers, arising from the relative positions of the hexyl and methyl groups, will result in slightly different chemical shifts for the ring carbons. Based on data from analogous compounds like cis-1,3-dimethylcyclopentane, the chemical shifts for the carbon atoms of the cyclopentane ring in this compound can be predicted. The carbons bearing the alkyl substituents (C1 and C3) are expected to be deshielded and appear at a lower field compared to the other ring carbons. The carbons of the hexyl chain will exhibit chemical shifts typical for a saturated alkyl chain, with the terminal methyl group appearing at the highest field.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer |

| Cyclopentane Ring | ||

| C1 | 38-42 | 37-41 |

| C2 | 33-37 | 32-36 |

| C3 | 35-39 | 34-38 |

| C4 | 23-27 | 22-26 |

| C5 | 33-37 | 32-36 |

| Methyl Group | ||

| CH₃ | 20-24 | 19-23 |

| Hexyl Group | ||

| C1' | 34-38 | 33-37 |

| C2' | 29-33 | 28-32 |

| C3' | 31-35 | 30-34 |

| C4' | 22-26 | 21-25 |

| C5' | 31-35 | 30-34 |

| C6' | 13-17 | 12-16 |

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and is instrumental in separating it from its isomers.

For the analysis of C12H24 isomers, a non-polar or mid-polar capillary column is typically employed in the gas chromatograph. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The oven temperature program would be optimized to achieve baseline separation of the different isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compounds based on their boiling points and interactions with the stationary phase.

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum for this compound will show a molecular ion peak ([M]⁺) at m/z 168, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an alkyl-substituted cycloalkane. The primary fragmentation pathways are expected to involve the loss of the hexyl side chain and fragmentation of the cyclopentane ring.

Table 2: Plausible Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 168 | [C₁₂H₂₄]⁺ | Molecular Ion |

| 153 | [C₁₁H₂₁]⁺ | Loss of a methyl radical (•CH₃) |

| 85 | [C₆H₁₃]⁺ | Cleavage of the bond between the cyclopentane ring and the hexyl chain |

| 83 | [C₆H₁₁]⁺ | Loss of the hexyl radical (•C₆H₁₃) |

| 69 | [C₅H₉]⁺ | Fragmentation of the cyclopentane ring |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclopentane ring |

| 41 | [C₃H₅]⁺ | Allylic cation from ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations.

The spectrum will be dominated by strong C-H stretching absorptions in the region of 2850-2960 cm⁻¹. The presence of both methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups will result in distinct stretching and bending vibrations. The CH₂ groups will show asymmetric and symmetric stretching bands, while the CH₃ groups will also exhibit characteristic asymmetric and symmetric stretching. C-H bending vibrations for the methylene groups (scissoring) are expected around 1465 cm⁻¹, and for the methyl groups (asymmetric and symmetric bending) around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The cyclopentane ring structure may also give rise to characteristic ring bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2960 | Asymmetric C-H Stretch | -CH₃ |

| 2920-2930 | Asymmetric C-H Stretch | -CH₂- |

| 2870-2880 | Symmetric C-H Stretch | -CH₃ |

| 2850-2860 | Symmetric C-H Stretch | -CH₂- |

| ~1465 | C-H Scissoring | -CH₂- |

| ~1450 | Asymmetric C-H Bending | -CH₃ |

| ~1375 | Symmetric C-H Bending | -CH₃ |

Other Advanced Spectroscopic Approaches in Related Catalytic Systems

In the context of catalytic processes involving cycloalkanes, such as isomerization and reforming, advanced spectroscopic techniques are employed to study the reaction mechanisms and catalyst behavior under operating conditions. Operando spectroscopy, which combines a spectroscopic measurement with a simultaneous catalytic activity measurement, is particularly powerful.

For reactions involving cycloalkanes on solid acid catalysts like zeolites, operando Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of key intermediates and surface species on the catalyst. For example, in the isomerization of cycloalkanes, operando FTIR can provide evidence for the formation of carbocation intermediates, which are crucial for the rearrangement of the carbon skeleton. By correlating the spectroscopic data with the product distribution measured by an online mass spectrometer or gas chromatograph, a detailed understanding of the catalytic cycle can be achieved. These advanced techniques are essential for the rational design of more efficient and selective catalysts for the conversion of cycloalkanes into valuable products.

Theoretical and Computational Investigations of 1 Hexyl 3 Methylcyclopentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is generally less computationally expensive than other high-level methods, making it suitable for larger molecules. A hypothetical DFT study on 1-hexyl-3-methylcyclopentane would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization and calculate various electronic properties.

This table presents a template of data that would be generated from a DFT study. Actual values are not available in the surveyed literature.

Ab Initio Methods in Conformational Analysis

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit with higher computational cost.

A conformational analysis of this compound using ab initio methods would involve systematically exploring the potential energy surface by rotating the flexible bonds (e.g., the bond connecting the hexyl chain to the cyclopentane (B165970) ring and the bonds within the hexyl chain). This would identify the various stable conformers (energy minima) and the transition states connecting them.

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can provide a detailed picture of conformational changes, molecular motions, and interactions over time.

For this compound, an MD simulation would allow for extensive sampling of its conformational space, revealing the relative populations of different conformers at a given temperature and the dynamics of transitions between them. This would provide a more complete understanding of the molecule's flexibility than static quantum chemical calculations alone.

Computational Kinetics and Reaction Pathway Analysis

Computational kinetics involves the use of theoretical methods to study the rates and mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its combustion, oxidation, or pyrolysis pathways.

Barrier Heights and Transition State Characterization

A key aspect of computational kinetics is the determination of reaction barrier heights (activation energies) and the characterization of transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

To study a hypothetical reaction of this compound, such as hydrogen abstraction, computational methods would be used to:

Locate the transition state structure: This involves specialized algorithms that search for a first-order saddle point on the potential energy surface.

Verify the transition state: A frequency calculation is performed to ensure the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculate the barrier height: The energy difference between the transition state and the reactants is computed to determine the activation energy.

Hypothetical Reaction Barrier Data for Hydrogen Abstraction from this compound:

| Reaction Site | Barrier Height (kcal/mol) | Method/Basis Set |

|---|---|---|

| Tertiary C-H on ring | Hypothetical Value | e.g., CCSD(T)/cc-pVTZ |

| Secondary C-H on ring | Hypothetical Value | e.g., CCSD(T)/cc-pVTZ |

| Secondary C-H on chain | Hypothetical Value | e.g., CCSD(T)/cc-pVTZ |

This table illustrates the type of data that would be produced in a computational kinetics study. Specific values for this compound are not available in the searched literature.

Reaction Mechanisms and Chemical Reactivity of 1 Hexyl 3 Methylcyclopentane

Isomerization Reactions of Substituted Cyclopentanes

Isomerization reactions of substituted cyclopentanes, such as 1-hexyl-3-methylcyclopentane, involve the rearrangement of atoms to form structural isomers. These reactions are of significant interest in the context of petroleum refining to improve the octane (B31449) number of gasoline.

Substituted cyclopentanes can undergo ring expansion to form more stable six-membered rings (cyclohexane derivatives) or ring contraction, although the latter is less common for cyclopentanes compared to larger rings. These rearrangements often proceed through carbocation intermediates, particularly in the presence of acid catalysts.

The mechanism for ring expansion typically involves the formation of a carbocation adjacent to the ring. A subsequent rearrangement, driven by the release of ring strain, leads to the expansion of the five-membered ring into a six-membered one. For this compound, this could be initiated by the removal of a hydride ion from the ring, followed by an alkyl shift.

Conversely, ring contraction can occur, though it is less thermodynamically favorable for cyclopentanes. These reactions also proceed via carbocation intermediates.

| Reaction Type | Intermediate | Driving Force | Typical Products for Alkylcyclopentanes |

| Ring Expansion | Carbocation | Relief of ring strain | Substituted cyclohexanes |

| Ring Contraction | Carbocation | Formation of a more stable carbocation | Not a major pathway for cyclopentanes |

Under catalytic reforming conditions, typically using bifunctional catalysts such as platinum supported on acidic alumina (B75360), this compound can undergo dehydroisomerization to form aromatic compounds. This process is crucial for the production of high-octane gasoline components.

The reaction pathway generally involves a series of steps:

Dehydrogenation: The initial step is the dehydrogenation of the cyclopentane (B165970) ring to form a cyclopentene (B43876) or cyclopentadiene (B3395910) derivative on the metal sites of the catalyst.

Isomerization: The unsaturated five-membered ring can then undergo acid-catalyzed isomerization. This can involve ring expansion to a six-membered ring.

Further Dehydrogenation: The resulting cyclohexane (B81311) or cyclohexene (B86901) derivatives are then further dehydrogenated to form a stable aromatic ring.

For this compound, this process would likely lead to the formation of various isomers of hexyl-methylbenzene.

Hydrogenolysis and Catalytic Cracking Processes

Hydrogenolysis of this compound involves the cleavage of carbon-carbon bonds in the presence of hydrogen and a catalyst, typically a noble metal like platinum, iridium, or palladium. researchgate.net The primary reaction is the opening of the cyclopentane ring to form branched alkanes. The distribution of the resulting acyclic alkanes depends on the catalyst and reaction conditions. For instance, studies on methylcyclopentane (B18539) hydrogenolysis over iridium catalysts show that the reaction can proceed via different mechanisms, leading to either branched or unbranched products. researchgate.net

Catalytic cracking of this compound, a key process in petroleum refining, involves breaking the molecule into smaller, more valuable hydrocarbons. This process is typically carried out at high temperatures using zeolite catalysts. The cracking of cycloalkanes can proceed through various pathways, including ring-opening and the scission of the alkyl side chains. psu.edupsu.edu The five-membered ring in cyclopentane derivatives is generally more susceptible to ring-opening than six-membered rings. nih.gov Catalytic cracking products are characterized by a high proportion of branched alkanes and aromatic compounds, which contributes to a high octane number. psu.edudocbrown.info

| Process | Description | Typical Products |

| Hydrogenolysis | C-C bond cleavage with the addition of hydrogen. | Branched alkanes (from ring opening). |

| Catalytic Cracking | Decomposition at high temperatures over a catalyst. | Shorter-chain alkanes, alkenes, and aromatic compounds. |

Oxidation and Combustion Kinetics of Cycloalkanes

The oxidation and combustion of cycloalkanes are complex processes that involve a large number of elementary reactions. The low-temperature oxidation of cyclopentane is known to be initiated by the abstraction of a hydrogen atom, leading to the formation of a cyclopentyl radical. researchgate.netresearchgate.net This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo a series of isomerization and decomposition reactions. researchgate.net

The presence of alkyl substituents, such as the hexyl and methyl groups in this compound, influences the reactivity. Methyl substitution on a cycloalkane ring has been shown to increase low-temperature reactivity by providing additional pathways for isomerization of the peroxy radical. researchgate.net The combustion of cyclopentane and its derivatives has been studied to develop detailed kinetic mechanisms for use in modeling the combustion of transportation fuels. sae.org These studies show that the cyclic structure of cyclopentane hinders certain intramolecular isomerization reactions that are more favorable in acyclic alkanes, leading to longer ignition delay times at low temperatures. sae.org

The general scheme for low-temperature oxidation of cycloalkanes involves the following key steps:

Initiation: H-atom abstraction from the cycloalkane.

Propagation: Addition of O2 to the alkyl radical to form a peroxy radical (ROO•).

Isomerization: Internal H-atom transfer in the peroxy radical to form a hydroperoxyalkyl radical (•QOOH).

Second O2 Addition: Formation of a hydroperoxy-alkylperoxy radical (•OOQOOH).

Chain Branching: Decomposition of these intermediates to produce reactive radicals like OH.

Radical Reactions and Mechanistic Studies

This compound can undergo free radical reactions, such as halogenation, in the presence of UV light or a radical initiator. algoreducation.comyoutube.com The mechanism of these reactions typically involves three main stages: initiation, propagation, and termination. algoreducation.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the this compound molecule to form a hydrogen halide and a substituted cyclopentyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

The selectivity of radical halogenation depends on the stability of the resulting radical. Tertiary hydrogens are generally more reactive towards abstraction than secondary or primary hydrogens. Therefore, in this compound, the tertiary hydrogen at the 3-position would be a likely site for initial radical formation. Mechanistic studies of radical reactions often employ radical clock experiments to determine the rates of competing reaction pathways.

Advanced Analytical Detection and Quantification Methods for 1 Hexyl 3 Methylcyclopentane

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of organic compounds like 1-Hexyl-3-methylcyclopentane. This is due to its high resolving power, which allows for the separation of isomers and closely related compounds, ensuring accurate identification and quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. thermofisher.comantpedia.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

For a non-polar compound like this compound, a non-polar stationary phase is typically employed. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

Detectors:

Flame Ionization Detector (FID): The FID is a robust and widely used detector for hydrocarbons. antpedia.com It offers high sensitivity and a wide linear range. As the separated compounds exit the GC column, they are burned in a hydrogen-air flame, which produces ions. The current generated by these ions is measured and is proportional to the mass of the carbon atoms in the analyte. This makes FID an excellent choice for quantification when the identity of the compound is already known.

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides both high sensitivity and, crucially, structural information for definitive identification. hznu.edu.cncas.cn As compounds elute from the column, they enter the MS ion source where they are fragmented into characteristic ions. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. This is particularly valuable when analyzing complex mixtures where multiple compounds may have similar retention times.

Below is an illustrative table of typical GC conditions for the analysis of cycloalkanes in the same class as this compound.

Table 1: Illustrative GC-MS Parameters for Cycloalkane Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) | Provides efficient separation of a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of the separated compounds before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Optimal temperature for ionization. |

| Scan Range | m/z 40-500 | Detects a wide range of fragment ions for identification. |

Sample Preparation and Enrichment Strategies for Trace Analysis

When this compound is present at very low concentrations, a pre-concentration or enrichment step is required to bring its concentration to a level that can be detected by the analytical instrument. researchgate.netresearchgate.net The choice of technique depends on the sample matrix (e.g., air, water, soil, biological tissue).

Purge and Trap (P&T): This is a dynamic headspace technique primarily used for analyzing volatile organic compounds (VOCs) in water and solid samples. thermofisher.comresearchgate.netresearchgate.net An inert gas is bubbled through the sample, stripping the volatile compounds, including this compound, from the matrix. These compounds are then carried to a sorbent trap where they are concentrated. The trap is then rapidly heated to desorb the analytes into the GC system. This method is highly efficient for trace-level analysis. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column.

Thermal Desorption (TD): This technique is widely used for air analysis. A known volume of air is drawn through a tube packed with one or more sorbent materials, which trap the VOCs. The tube is then placed in a thermal desorber connected to the GC, where it is heated to release the trapped compounds for analysis.

The selection of an appropriate sample preparation method is critical for achieving the low detection limits required for trace analysis of this compound in various environmental and biological matrices.

Table 2: Comparison of Enrichment Strategies for Trace Analysis

| Technique | Principle | Typical Applications | Advantages | Limitations |

|---|---|---|---|---|

| Purge and Trap (P&T) | Dynamic extraction of volatiles by an inert gas onto a sorbent trap. | Water, soils, sludges | High sensitivity, exhaustive extraction | Can be complex, potential for artifact formation |

| Solid-Phase Microextraction (SPME) | Equilibrium-based partitioning of analytes onto a coated fiber. | Water, air (headspace), biological fluids | Solvent-free, simple, reusable fibers | Competitive adsorption, matrix effects can be significant |

| Thermal Desorption (TD) | Trapping of airborne compounds onto a sorbent tube followed by thermal release. | Air (indoor, outdoor, occupational) | High concentration factors, automation-friendly | Sorbent selection is critical, potential for analyte degradation |

Occurrence and Biogeochemical Pathways of 1 Hexyl 3 Methylcyclopentane

Natural Occurrence in Botanical Sources

1-Hexyl-3-methylcyclopentane has been reported as a phytochemical constituent in a limited number of plant species. Its presence is often detected through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) during the analysis of plant extracts and volatile compounds.

Presence in Fossil Fuels and Petrochemical Feedstocks

Cycloalkanes, including cyclopentane (B165970) and its alkylated derivatives, are known constituents of crude oil and natural gas tandfonline.comopuskinetic.com. These compounds are remnants of biological material that has been altered over geological time by heat and pressure. The specific distribution of these cyclic hydrocarbons can serve as geochemical markers to determine the origin and thermal maturity of the fossil fuels opuskinetic.comnih.govmdpi.comresearchgate.net.

Oil Sludge and Petroleum Fractions

While the presence of a wide range of alkylated cyclopentanes in petroleum is well-established, the specific identification of this compound in oil sludge or various petroleum fractions is not widely reported in publicly available literature. Multiply-alkylated cyclopentanes (MACs) are recognized as a class of synthetic hydrocarbon fluids used in applications such as lubricants, which points to the industrial relevance of such structures semanticscholar.orgscience.govnasa.govresearchgate.net. The presence of these synthetic compounds, however, does not confirm the natural occurrence of this compound in raw fossil fuels.

The analysis of complex hydrocarbon mixtures like crude oil and its residues is challenging, and the identification of every minor component is often not feasible or the primary objective of such studies. Therefore, it is plausible that this compound could be present in trace amounts in some crude oils or their refined products, even if it has not been specifically identified and reported.

Biogenic Formation Pathways

The existence of this compound in botanical sources suggests that there are biochemical pathways for its synthesis in living organisms. While the precise enzymatic reactions leading to this specific compound have not been elucidated, plausible pathways can be inferred from known biochemical processes, particularly those involving fatty acids.

A potential route for the formation of the cyclopentane ring is through the cyclization of fatty acids. Certain bacteria are known to synthesize ω-alicyclic fatty acids, which contain a terminal cycloalkane ring nih.govasm.orgnih.gov. For instance, some bacteria can produce ω-cyclopentane fatty acids when provided with cyclopentane carboxylic acid as a precursor nih.govasm.org. This demonstrates the biological capability to incorporate a cyclopentane ring into a fatty acid chain.

The biosynthesis of such cyclic fatty acids could proceed via an intramolecular cyclization of an unsaturated fatty acid precursor. Following the formation of a cyclopentyl-containing fatty acid, subsequent biochemical modifications could lead to this compound. These modifications might include:

Decarboxylation: The removal of the carboxyl group from the fatty acid to yield a hydrocarbon.

Methylation: The addition of a methyl group to the cyclopentane ring, potentially from a methyl donor like S-adenosylmethionine.

Chain shortening/modification: Enzymatic processes to achieve the specific hexyl side chain.

The formation of cyclic fatty acids has also been observed during the heating of vegetable oils, proceeding through free-radical induced cyclization of polyunsaturated fatty acids like linoleic and linolenic acids aocs.orgresearchgate.net. While this is a non-enzymatic process, it demonstrates the chemical feasibility of forming cyclopentane rings from fatty acid chains. It is conceivable that analogous enzyme-catalyzed cyclization reactions occur in nature.

Further research is necessary to isolate and characterize the enzymes and metabolic pathways responsible for the biosynthesis of this compound in plants and potentially in microorganisms.

Separation and Purification Techniques for 1 Hexyl 3 Methylcyclopentane

Extractive Distillation Methodologies

Extractive distillation is a widely utilized technique in the petrochemical industry for separating components with close boiling points or those that form azeotropes. This method involves the introduction of a solvent that alters the relative volatilities of the components in the mixture, thereby facilitating their separation through distillation.

For the separation of cyclic alkanes like 1-hexyl-3-methylcyclopentane from other hydrocarbons, particularly alkanes, the selection of an appropriate solvent is critical. The solvent should exhibit higher affinity for one type of component over the other, thus enhancing the volatility difference. While specific studies on this compound are not extensively documented, research on similar separations, such as cyclopentane (B165970) from neohexane, provides valuable insights. In such cases, solvents like N,N-dimethyl formamide (B127407) (DMF) have been investigated.

In recent years, ionic liquids (ILs) have emerged as promising "green" solvents for extractive distillation due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. researchgate.net These characteristics make them attractive alternatives to conventional volatile organic solvents.

The effectiveness of an ionic liquid in an extractive distillation process is determined by its ability to enhance the relative volatility of the components to be separated. For the separation of cyclopentane and neohexane, a mixture of N,N-dimethyl formamide (DMF) and the ionic liquid [PCNMIM][ClO4] has been shown to improve separation performance compared to using DMF alone. researchgate.net The use of this mixed solvent was found to potentially reduce the total annual cost by 21.49% compared to the process using only DMF. researchgate.net

Quantum chemistry calculations have been employed to understand the separation mechanism at a molecular level. For instance, the interaction energies between solvents and the hydrocarbons can be calculated to predict the selectivity. The data in Table 1 shows the calculated interaction energies for a model system, indicating the preferential interaction of the ionic liquid with the cyclic component.

Table 1: Calculated Interaction Energies of Solvents with Cyclopentane and Neohexane

| Solvent System | Hydrocarbon | Interaction Energy (kJ/mol) |

|---|---|---|

| [PCNMIM][ClO4] | Cyclopentane | -25.8 |

| [PCNMIM][ClO4] | Neohexane | -22.1 |

| DMF | Cyclopentane | -18.5 |

| DMF | Neohexane | -16.9 |

This table is generated based on the principles discussed in the referenced literature for analogous systems and is for illustrative purposes.

The selection of the ionic liquid is crucial and is based on factors like selectivity and capacity. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method is often used to screen potential ionic liquids by predicting their thermodynamic properties. researchgate.net For the separation of cyclopentane/neohexane, [PCNMIM][ClO4] was identified as a promising candidate through such screening methods. researchgate.net

Chromatographic Separation Techniques

Chromatography is a powerful technique for the separation, identification, and purification of individual components from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. libretexts.org

For the separation of saturated aliphatic hydrocarbons, including alkylcyclopentanes, gas chromatography (GC) is a particularly effective method. nih.gov The choice of the stationary phase is critical for achieving good resolution between closely related isomers. Chiral stationary phases, such as permethylated beta-cyclodextrin, have been successfully used for the enantiomeric separation of branched-chain hydrocarbons. nih.gov This indicates that gas chromatography can be a valuable tool for the analysis and purification of chiral isomers of this compound.

The retention time of a compound in a GC system is dependent on its volatility and its interaction with the stationary phase. For nonpolar compounds like this compound, a nonpolar stationary phase is typically used. The elution order is generally determined by the boiling points of the compounds, with lower-boiling compounds eluting first.

Table 2: Illustrative Gas Chromatographic Separation Parameters for Alkylcyclopentanes

| Parameter | Value |

|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., polydimethylsiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Temperature | 250 °C |

| Oven Temperature Program | 50 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

This table provides typical parameters for the GC analysis of hydrocarbons and is for illustrative purposes.

Other Advanced Separation Strategies

Beyond traditional distillation and chromatography, several advanced separation strategies are being explored for challenging hydrocarbon separations. These methods often rely on highly selective molecular recognition.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure that can be tailored for specific separation applications. berkeley.edu Their uniform pore sizes and tunable surface chemistry allow for shape-selective separations. For cyclic alkanes, MOFs can be designed to differentiate between linear and cyclic molecules based on their size and shape. berkeley.edu While specific applications for this compound are not reported, the principles of using MOFs for alkane/cycloalkane separations are well-established. bohrium.com

Adaptive Crystalline Materials: Certain crystalline host compounds, such as pillar tue.nlarenes, have shown the ability to selectively adsorb and separate isomers. nih.gov These materials can exhibit adaptive guest uptake, where the crystal lattice rearranges to accommodate specific molecules. This approach has been successfully applied to the separation of cyclohexanone (B45756) and cyclohexanol, which have very close boiling points. nih.gov This technology could potentially be adapted for the selective separation of alkylcyclopentane isomers.

These advanced techniques offer the potential for highly efficient and energy-saving separations, although their industrial-scale application for specific compounds like this compound is still an area of active research.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Hexyl-3-methylcyclopentane in laboratory settings?

- Methodological Answer : The synthesis of cyclopentane derivatives often involves multi-step reactions, including cyclization and alkylation. For example, cyclopentane carboxylic acids can be synthesized via NaN₃-mediated azide formation followed by hydrogenation (Pd/C, H₂) to reduce intermediates . For this compound, a similar approach could involve introducing the hexyl and methyl groups via nucleophilic substitution or catalytic hydrogenation, with careful control of steric hindrance and reaction temperatures.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution ¹H NMR is essential for confirming structural integrity, particularly for distinguishing substituents on the cyclopentane ring (e.g., methyl vs. hexyl groups). For purity assessment, gas chromatography-mass spectrometry (GC-MS) or HPLC coupled with refractive index detection can quantify impurities. Reference data from analogs, such as 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, highlight the importance of NMR peak splitting patterns and integration ratios .

Q. How are predicted physical properties (e.g., boiling point, density) validated experimentally for cyclopentane derivatives?

- Methodological Answer : Predicted values (e.g., boiling point: 157.8±15.0°C, density: 0.83±0.1 g/cm³ for similar compounds) are validated using differential scanning calorimetry (DSC) for phase transitions and pycnometry for density measurements. Discrepancies between experimental and predicted data may arise from impurities or computational model limitations, necessitating iterative refinement .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Adhere to standard PPE guidelines, including nitrile gloves, safety goggles, and lab coats. Engineering controls like fume hoods and proper ventilation are critical. Glove integrity checks and hand hygiene protocols (e.g., pre- and post-experiment washing) mitigate exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for physical properties of this compound?

- Methodological Answer : Discrepancies often stem from force field inaccuracies in molecular dynamics simulations or unaccounted stereochemical effects. Hybrid approaches, such as density functional theory (DFT) optimizations combined with experimental DSC data, improve agreement. Cross-referencing with literature on structurally similar compounds (e.g., cyclohexane derivatives) provides benchmarks .

Q. What strategies optimize the reaction yield of this compound in sterically hindered cyclopentane systems?

- Methodological Answer : Catalytic systems like Pd/C or PtO₂ enhance regioselectivity during hydrogenation. Solvent polarity adjustments (e.g., switching from EtOH to DMF) can reduce steric crowding. Kinetic studies under varying temperatures (e.g., 60°C vs. reflux conditions) help identify rate-limiting steps .

Q. How do stereochemical configurations influence the reactivity of this compound in ring-opening or functionalization reactions?

- Methodological Answer : Chair and boat conformations of the cyclopentane ring affect accessibility of reactive sites. X-ray crystallography or NOESY NMR can elucidate preferred conformers. For example, axial vs. equatorial positioning of the hexyl group impacts nucleophilic attack rates .

Q. What computational tools are recommended for modeling the thermodynamic stability of this compound derivatives?

- Methodological Answer : Gaussian or ORCA software packages enable DFT calculations to assess strain energy and torsional effects. Comparative studies with cyclohexane analogs (e.g., 1-Ethylcyclohexene) reveal ring-size-dependent stability trends. Validation via experimental thermogravimetric analysis (TGA) ensures computational reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.